Cas no 501111-64-4 (1-(4-tert-butylbenzoyl)-3-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}thiourea)

1-(4-tert-Butylbenzoyl)-3-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}thiourea is a specialized thiourea derivative featuring a tert-butylbenzoyl group and a thiazolylsulfamoylphenyl moiety. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural complexity, including the sulfonamide and thiourea functional groups, suggests utility in medicinal chemistry, possibly as a protease or kinase inhibitor. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability. The thiazole ring may contribute to binding interactions with biological targets. This compound is suited for research applications requiring precise molecular modifications, offering a versatile scaffold for further derivatization in drug discovery and biochemical studies.
1-(4-tert-butylbenzoyl)-3-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}thiourea structure
501111-64-4 structure
Product Name:1-(4-tert-butylbenzoyl)-3-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}thiourea
CAS No:501111-64-4
MF:C21H22N4O3S3
MW:474.619380474091
CID:6153586
PubChem ID:1790505
Update Time:2025-05-25

1-(4-tert-butylbenzoyl)-3-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}thiourea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-tert-butylbenzoyl)-3-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}thiourea
    • 501111-64-4
    • CHEMBL2041648
    • AKOS000493803
    • F1443-3387
    • 1-(4-tert-butylbenzoyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea
    • 4-tert-butyl-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide
    • 4-(tert-butyl)-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide
    • Inchi: 1S/C21H22N4O3S3/c1-21(2,3)15-6-4-14(5-7-15)18(26)24-19(29)23-16-8-10-17(11-9-16)31(27,28)25-20-22-12-13-30-20/h4-13H,1-3H3,(H,22,25)(H2,23,24,26,29)
    • InChI Key: OATOTYWFOBOPBK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(NC(C1C=CC(=CC=1)C(C)(C)C)=O)=S)(NC1=NC=CS1)(=O)=O

Computed Properties

  • Exact Mass: 474.08540410g/mol
  • Monoisotopic Mass: 474.08540410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 732
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 169Ų

1-(4-tert-butylbenzoyl)-3-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}thiourea Pricemore >>

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Additional information on 1-(4-tert-butylbenzoyl)-3-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}thiourea

1-(4-Tert-butylbenzoyl)-3-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}thiourea: A Comprehensive Overview

The compound with CAS No. 501111-64-4, known as 1-(4-tert-butylbenzoyl)-3-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}thiourea, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound is characterized by its unique structure, which incorporates a thiourea moiety, a sulfamoyl group, and a 4-tert-butylbenzoyl substituent. The presence of these functional groups makes it a versatile compound with diverse chemical and biological properties.

Recent studies have highlighted the importance of thiourea derivatives in medicinal chemistry due to their ability to act as inhibitors of various enzymes and receptors. The thiourea moiety in this compound plays a crucial role in its biological activity, particularly in its ability to interact with protein targets. The sulfamoyl group further enhances the compound's pharmacokinetic properties, making it a promising candidate for drug development.

The 4-tert-butylbenzoyl substituent adds steric bulk to the molecule, which can influence its solubility and stability. This feature is particularly advantageous in drug design, where controlling the physical properties of a compound is essential for its efficacy and bioavailability. Recent research has demonstrated that such bulky substituents can also improve the selectivity of the compound towards specific biological targets.

One of the most intriguing aspects of this compound is its potential application in the field of antimicrobial agents. Studies have shown that thiourea derivatives can exhibit potent activity against various bacterial and fungal strains. The incorporation of the sulfamoyl group further enhances this activity by increasing the compound's ability to disrupt microbial cell membranes.

In addition to its biological applications, this compound has also been explored for its role in catalysis. The thiourea moiety can act as a Lewis base, making it suitable for use in organocatalytic reactions. Recent advancements in asymmetric catalysis have highlighted the potential of thiourea-based catalysts in synthesizing complex organic molecules with high enantioselectivity.

The synthesis of 1-(4-tert-butylbenzoyl)-3-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}thiourea involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies. The key steps include the preparation of the thiourea core, followed by the introduction of the sulfamoyl and benzoyl substituents through nucleophilic substitution and coupling reactions.

Despite its promising properties, further research is required to fully understand the mechanistic details of this compound's biological activity. Computational studies using molecular docking and dynamics simulations can provide valuable insights into how this compound interacts with its target proteins at the molecular level.

In conclusion, CAS No. 501111-64-4 represents a significant advancement in the field of organic chemistry. Its unique structure and diverse functional groups make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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